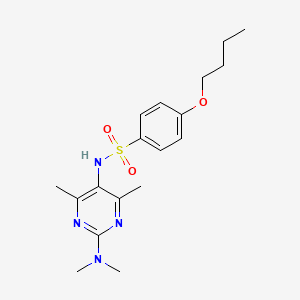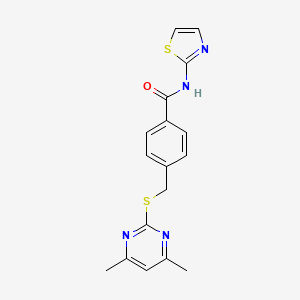
4-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(thiazol-2-yl)benzamide" is a chemical entity that appears to be related to various research areas, including medicinal chemistry and material science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, characterization, and potential applications. For instance, compounds with thiazole and pyrimidine moieties, as well as benzamide derivatives, are frequently explored for their biological activities and supramolecular properties .
Synthesis Analysis
The synthesis of related compounds often involves multicomponent reactions, as seen in the one-pot synthesis of (4-oxothiazolidine-2-ylidene)benzamide derivatives . Similarly, the synthesis of N-(thiazol-2-yl)benzamide derivatives and their analogs typically includes the coupling of amines with acid chlorides or other suitable precursors . The synthesis process is usually followed by characterization using techniques such as IR, NMR, mass spectrometry, and sometimes X-ray crystallography to confirm the structures of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of compounds related to "4-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(thiazol-2-yl)benzamide" is often elucidated using X-ray crystallography. This technique allows researchers to understand the three-dimensional arrangement of atoms within a molecule and the interactions that contribute to its stability and properties. For example, the crystal structure of related compounds has revealed the presence of hydrogen bonds and other non-covalent interactions that can influence the compound's behavior .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives and related compounds can vary widely depending on their substitution patterns and the presence of functional groups. The papers provided do not detail specific reactions for the compound , but they do suggest that such molecules can participate in various chemical transformations, which may be relevant for their potential applications as pharmaceuticals or materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. For instance, the presence of methyl groups and other substituents can affect the compound's gelation behavior and its interactions with solvents . Additionally, the electronic properties of the pyrimidine and thiazole rings can impact the compound's absorption and emission characteristics, which may be relevant for applications in material science .
Applications De Recherche Scientifique
Antifungal and Antimicrobial Applications
Antifungal Effectiveness : Compounds derived from dimethylpyrimidin with heterocyclic components have been synthesized and tested for their antifungal properties. Studies have shown that these compounds exhibit significant antifungal activity against types of fungi like Aspergillus terreus and Aspergillus niger. The efficacy of these compounds suggests potential applications in developing antifungal agents (N. N. Jafar et al., 2017).
Antimicrobial Activity : Research on heterocyclic hybrids bearing moieties of thieno[2,3-d]pyrimidine and benzimidazole has revealed antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as the Candida albicans fungal strain. The findings highlight the therapeutic potential of these compounds in treating bacterial and fungal infections (S. Vlasov et al., 2021).
Anticancer Applications
- Anticancer Agents : Dimethylpyrimidin-derivatives have been investigated for their anticancer properties. Compounds with pyrimidine and benzothiazole structures, for example, have been synthesized and evaluated for their in-vitro anticancer activity, showing promising results against various cancer cell lines. These studies open up avenues for the development of novel anticancer therapies (A. Abu‐Hashem et al., 2017).
Synthesis and Chemical Applications
- Synthetic Methodologies : The synthesis of complex molecules like 4H-Pyrimido[2,1-b]-benzothiazole derivatives demonstrates the versatility of dimethylpyrimidin compounds in chemical synthesis. These methodologies enable the creation of compounds with potential applications in medicinal chemistry and materials science (K. Baheti et al., 2002).
Propriétés
IUPAC Name |
4-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS2/c1-11-9-12(2)20-17(19-11)24-10-13-3-5-14(6-4-13)15(22)21-16-18-7-8-23-16/h3-9H,10H2,1-2H3,(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIIEMWPNLRNQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(C=C2)C(=O)NC3=NC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2506548.png)
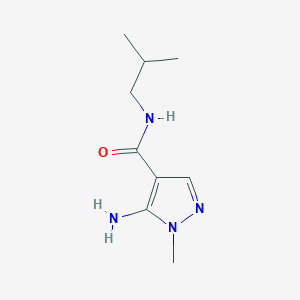


![3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-(o-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506553.png)
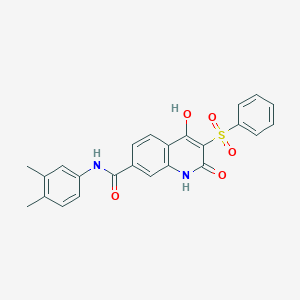
![N-[2-(tert-butylsulfanyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2506556.png)

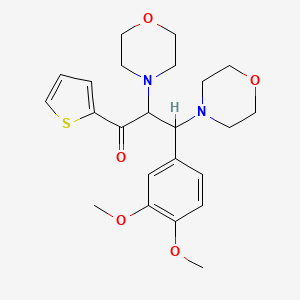
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione](/img/no-structure.png)
